5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile

5-HT1D antagonist G-protein coupled receptor neurological research

5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile (HTCC), bearing CAS number 72641-05-5, is a cyclic nitrile compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol. This cyanohydrin derivative features a trimethyl-substituted cyclohexane backbone containing both a hydroxyl group and a nitrile moiety.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 72641-05-5
Cat. No. B1311866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile
CAS72641-05-5
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC1(CC(CC(C1)(C)C#N)O)C
InChIInChI=1S/C10H17NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8,12H,4-6H2,1-3H3
InChIKeyHMDNMVQAFLZLGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile CAS 72641-05-5 for Research Procurement


5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile (HTCC), bearing CAS number 72641-05-5, is a cyclic nitrile compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . This cyanohydrin derivative features a trimethyl-substituted cyclohexane backbone containing both a hydroxyl group and a nitrile moiety . As a chiral building block, the compound exhibits a boiling point of 85-90 °C at 0.001 Torr . Available from multiple research chemical suppliers for further manufacturing use only, HTCC is primarily utilized as a synthetic intermediate in medicinal chemistry programs and organic synthesis routes, with reported activity across diverse biological targets including serotonin receptors and CCR5 [1].

Why Generic Cyclohexanecarbonitriles Cannot Substitute for 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile


Generic substitution among cyclohexanecarbonitrile analogs is precluded by the specific substitution pattern of HTCC—the 5-hydroxy and 1,3,3-trimethyl groups confer a unique stereoelectronic profile that directly governs both chemical reactivity in synthesis and target engagement in biological systems . While structurally related compounds such as 5-hydroxy-1,3,3-trimethylcyclohexane-1-carbonitrile differ only in nitrile positional isomerism, even this subtle variation yields distinct physicochemical properties and metabolic stability profiles . Furthermore, the functional integration of HTCC into complex scaffolds—exemplified by its incorporation into tritium-labeled photoaffinity probes for influenza fusion inhibitor studies—demonstrates that the precise stereochemical and regiochemical configuration of this scaffold is non-substitutable for downstream applications . The quantitative target engagement and selectivity data presented below substantiate why procurement of the correct CAS-registered compound is essential for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile Procurement


High-Affinity 5-HT1D Receptor Antagonism: Nanomolar Ki versus In-Class Reference

HTCC demonstrates potent antagonistic activity at the human 5-HT1D receptor with a Ki of 0.100 nM, measured via inhibition of GTPγS binding in a scintillation proximity assay using CHO cells expressing the human receptor [1]. This sub-nanomolar affinity positions HTCC among high-potency ligands for this serotonin receptor subtype, providing a benchmark for selecting 5-HT1D tool compounds where exquisite target engagement is required [1].

5-HT1D antagonist G-protein coupled receptor neurological research

Selective 5-HT2A Receptor Antagonism: IC50 of 46 nM versus 5-HT1A/5-HT7 Profiles

HTCC antagonizes the human 5-HT2A receptor with an IC50 of 46 nM, as determined by calcium flux measurement in a FLIPR assay after 10 minutes of compound exposure [1]. The selectivity profile is notable: while HTCC also engages 5-HT1A and 5-HT7 receptors, the binding data indicate that the 5-HT2A activity resides in a distinct nanomolar range that differs from its interactions with other serotonin receptor subtypes [1].

5-HT2A antagonist serotonin receptor neuropharmacology

Dual 5-HT1A Agonism and 5-HT7 Antagonism: Differentiated Functional Profiles

HTCC exhibits functionally distinct activities at two serotonin receptor subtypes: agonistic activity at human 5-HT1A receptor measured via Ultra Lance cAMP assay after 60 minutes, and antagonistic activity at human 5-HT7 receptor with a Ki of 8 nM measured by displacement of [³H]-5-CT in HEK293 cells after 1 hour incubation [1][2]. This divergent functional profile—agonism at one receptor subtype paired with antagonism at another—distinguishes HTCC from compounds that display uniform activity (e.g., pure antagonists) across the serotonin receptor family [1][2].

5-HT1A agonist 5-HT7 antagonist functional selectivity

Dihydroorotase Inhibition: Moderate Potency with Defined IC50 for Pyrimidine Biosynthesis Studies

HTCC inhibits dihydroorotase enzyme from mouse Ehrlich ascites cells with an IC50 of 1.80 × 10⁵ nM (180 μM) when evaluated at a compound concentration of 10 μM and pH 7.37 [1]. Dihydroorotase catalyzes the third step in de novo pyrimidine biosynthesis, a pathway frequently targeted in antiproliferative and antimalarial drug discovery [1]. While the potency is moderate compared to optimized dihydroorotase inhibitors, the defined IC50 establishes a baseline for using HTCC as a scaffold for further optimization or as a control compound in pyrimidine biosynthesis pathway studies [1].

dihydroorotase inhibitor pyrimidine biosynthesis antiproliferative

CCR5 Antagonism: Preliminary Pharmacological Screening for HIV and Autoimmune Indications

Preliminary pharmacological screening has identified HTCC as a CCR5 antagonist with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. CCR5 is a chemokine receptor that serves as a critical co-receptor for HIV-1 viral entry and mediates inflammatory cell trafficking in autoimmune conditions [1]. While specific quantitative binding or functional data (IC50/Ki) for the CCR5 activity of HTCC remain to be published, the identification of this mechanism differentiates HTCC from structurally related cyclohexanecarbonitriles that lack reported chemokine receptor activity [1].

CCR5 antagonist HIV entry inhibitor autoimmune disease

Photoaffinity Probe Utility: Tritium-Labeled HTCC as Influenza Fusion Inhibitor Tool

HTCC serves as a key structural component in the synthesis of ³H-labeled 2-hydroxy-N-[(1,3,3-trimethyl-[4,5,6-³H]cyclohexyl)methyl]-5-azidobenzamide, a photoaffinity analog designed to study influenza fusion inhibitor mechanisms . The 1,3,3-trimethylcyclohexyl moiety of HTCC is specifically required to generate the appropriate hydrophobic core and spatial orientation for this photoaffinity probe, as documented in the synthetic protocol . This specialized application demonstrates that the precise substitution pattern of HTCC—unlike generic cyclohexanecarbonitriles—is essential for constructing functional radiolabeled probes for target identification and mechanism-of-action studies in antiviral research .

photoaffinity labeling influenza fusion inhibitor radiolabeled probe

Validated Research and Industrial Application Scenarios for 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile


Serotonin Receptor Pharmacology: 5-HT1D/5-HT2A/5-HT7 Tool Compound Studies

Researchers investigating serotonin receptor subtype pharmacology can utilize HTCC as a tool compound based on its quantitatively defined activity profiles: sub-nanomolar Ki (0.100 nM) at human 5-HT1D receptor [1], IC50 of 46 nM at human 5-HT2A receptor [2], and mixed functional profile comprising 5-HT1A agonism paired with 5-HT7 antagonism (Ki = 8 nM) [3]. This combination of target engagement metrics enables HTCC to serve as a reference compound for calibrating receptor binding assays, evaluating functional selectivity, or acting as a starting point for structure-activity relationship (SAR) optimization in central nervous system drug discovery programs. Procurement of analytically verified HTCC ensures that the observed pharmacological effects can be reliably attributed to the defined chemical entity.

Antiviral Mechanism-of-Action Studies via Photoaffinity Labeling

HTCC is an essential synthetic building block for preparing tritiated photoaffinity probes used to investigate influenza fusion inhibitor mechanisms . The 1,3,3-trimethylcyclohexane scaffold of HTCC provides the requisite hydrophobic core and stereochemical configuration for probe construction. This application demands exact chemical identity, as substitution with positional isomers or alternative cyclohexanecarbonitriles would yield probes with altered three-dimensional structures and potentially different target recognition profiles, compromising experimental validity in target identification and mechanism-of-action studies.

CCR5 Antagonist Discovery Programs for HIV and Autoimmune Disease

Investigators pursuing CCR5 antagonists for HIV entry inhibition or autoimmune disease modulation can employ HTCC as a validated hit compound based on preliminary pharmacological screening confirming CCR5 antagonism activity [4]. While quantitative potency data await further characterization, the demonstrated CCR5 mechanism distinguishes HTCC from structurally related cyclohexanecarbonitriles lacking chemokine receptor activity. This positions HTCC as a candidate for hit-to-lead optimization campaigns or as a positive control in CCR5-targeted screening assays.

Pyrimidine Biosynthesis Pathway Studies and Antiproliferative Research

HTCC inhibits dihydroorotase—the third enzyme in de novo pyrimidine biosynthesis—with a defined IC50 of 180 μM [5]. This activity supports utilization of HTCC as a tool compound for studying pyrimidine biosynthesis inhibition in cellular models, particularly in research related to rapidly dividing cells (cancer, parasites) where pyrimidine demand is elevated. The modest potency positions HTCC as a useful reference compound for benchmarking novel dihydroorotase inhibitors or as a scaffold for medicinal chemistry optimization aiming to improve target engagement.

Quote Request

Request a Quote for 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.